H-Ala-D-Glu-NH2
Description
Contextualization of Dipeptides and D-Amino Acids in Biological Systems
Dipeptides, the simplest form of peptides, consist of two amino acids joined by a peptide bond. They play crucial roles in various physiological processes. While proteins are almost exclusively composed of L-amino acids, the presence of D-amino acids in natural peptides is not uncommon, particularly in microorganisms. These D-amino acids are often introduced through post-translational modifications and can significantly alter the peptide's properties.
The incorporation of D-amino acids, such as the D-glutamic acid in H-Ala-D-Glu-NH2, can confer resistance to enzymatic degradation, enhancing the peptide's stability and bioavailability. frontiersin.orgbiopharmaspec.com This resistance arises because proteases are typically specific for L-amino acids. frontiersin.org Furthermore, the presence of a D-amino acid can influence the peptide's conformation, which in turn can affect its interaction with biological targets like receptors and enzymes. frontiersin.org D-amino acids are also integral components of bacterial cell walls, specifically in the peptidoglycan layer, where they contribute to structural integrity and resistance to host defense mechanisms. frontiersin.orgwikipedia.org
The Compound this compound: Nomenclature and Significance as a Research Chemical
This compound is the commonly used abbreviation for L-Alanyl-D-Glutamine. Its systematic IUPAC name is (4R)-5-amino-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid. nih.govcymitquimica.com This dipeptide is a valuable research chemical due to its unique structure, which combines a naturally occurring L-amino acid (Alanine) with a non-proteinogenic D-amino acid (D-Glutamine). labmix24.combiosynth.com This specific combination allows researchers to explore the functional consequences of introducing a D-amino acid into a simple peptide backbone. As a research tool, it is instrumental in studies related to peptide synthesis, structural analysis, and the investigation of protein-protein interactions. chemicalbook.com
Interactive Table: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H15N3O4 | nih.govcymitquimica.com |
| Molecular Weight | 217.22 g/mol | nih.gov |
| CAS Number | 45159-25-9 | nih.govcymitquimica.comchemspider.com |
| IUPAC Name | (4R)-5-amino-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid | nih.govcymitquimica.com |
| Synonyms | L-Alanyl-D-isoglutamine, L-Alanyl-D-alpha-Glutamine | nih.gov |
Historical Development of Research on D-Amino Acid Containing Peptides
The discovery of D-amino acids in natural products dates back several decades, with early findings in microbial products like gramicidins and tyrocidines. Initially, it was believed that proteins were exclusively composed of L-amino acids. However, the identification of D-amino acid-containing peptides (DAACPs) in various organisms, from bacteria to frogs and even mammals, challenged this dogma. frontiersin.orgscience.gov The first reports of D-amino acids in insects and mollusks appeared in the 1950s. wikipedia.org
A significant milestone was the discovery of opioid peptides like dermorphins in frog skin, which contain a D-alanine residue introduced via post-translational epimerization. researchgate.net This finding highlighted that higher organisms also utilize D-amino acids to create functionally diverse peptides. Research has since expanded to understand the enzymatic machinery responsible for this L-to-D conversion and the physiological roles of these unique peptides. researchgate.net The development of advanced analytical techniques has been crucial in identifying and characterizing the often subtle presence of DAACPs in complex biological samples. science.gov
Current Research Landscape and Unexplored Avenues for this compound
Current research on this compound and similar D-amino acid-containing peptides is multifaceted. One area of focus is their potential as novel therapeutic agents. The increased stability of these peptides makes them attractive candidates for drug development. asm.org For instance, the incorporation of D-amino acids has been explored to create more potent and long-lasting analgesics. biopharmaspec.com
Another active area of investigation is the role of these peptides in modulating biological processes. For example, specific D-amino acid-containing dipeptides have been shown to have effects that are not observed with their all-L-amino acid counterparts. asm.org The tripeptide H-DPro-Pro-Glu-NH2 has been identified as a highly stereoselective catalyst in certain chemical reactions. ethz.chresearchgate.net
Despite the progress made, there are still many unexplored avenues for this compound research. A deeper understanding of its specific interactions with cellular components is needed. Investigating its metabolic fate and identifying its specific transporters and receptors would provide crucial information about its biological activity. Furthermore, exploring its potential applications in areas beyond medicine, such as in the development of novel biomaterials, could open up new research directions. The study of how this compound and other DAACPs influence complex biological systems, such as the gut microbiota and its interaction with the host, is another promising and largely uncharted territory. mdpi.com
Table of Compound Names
| Abbreviation | Full Name |
| This compound | L-Alanyl-D-Glutamine |
| D-Ala | D-Alanine |
| D-Asp | D-Aspartic acid |
| D-Ser | D-Serine |
| D-Cys | D-Cysteine |
| D-Pro | D-Proline |
| D-Tyr | D-Tyrosine |
| D-Phe | D-Phenylalanine |
| D-Glu | D-Glutamic acid |
| D-Trp | D-Tryptophan |
| H-DPro-Pro-Glu-NH2 | D-Prolyl-L-Prolyl-L-Glutamine |
| H-Pro-Pro-Asp-NH2 | L-Prolyl-L-Prolyl-L-Asparagine |
| H-DPro-Pro-Gln-OH | D-Prolyl-L-Prolyl-L-Glutamic acid |
| H-DPro-Pip-Glu-NH2 | D-Prolyl-L-Pipecolyl-L-Glutamine |
| H-DPro-MePro-Glu-NH2 | D-Prolyl-L-Methylprolyl-L-Glutamine |
| H-DPro-(4S)Flp-Glu-NH2 | D-Prolyl-(4S)-Fluoroprolyl-L-Glutamine |
| H-Pro-Pro-Glu-NHC12H15 | L-Prolyl-L-Prolyl-L-Glutamine-C12H15 amide |
| H-dPro-αMePro-Glu-NHC12H15 | D-Prolyl-α-Methylprolyl-L-Glutamine-C12H15 amide |
| H-L-Ala-D-Glu(OBzl)-NH2*Oxalate | L-Alanyl-D-Glutamine benzyl (B1604629) ester oxalate |
| L-alanyl-gamma-D-glutamyl-meso-diaminopimelic acid | A tripeptide component of bacterial peptidoglycan |
| H-Ala-D-Gln-OH | L-Alanyl-D-Glutaminic acid |
| Boc-ala-D-Glu-NH2 | tert-Butoxycarbonyl-L-alanyl-D-glutamine |
| Boc-ala-D-Glu(OBzl)-NH2 | tert-Butoxycarbonyl-L-alanyl-D-glutamine benzyl ester |
| Boc-ala-D-Glu-OH | tert-Butoxycarbonyl-L-alanyl-D-glutamic acid |
| Boc-D-Ala-NH2 | tert-Butoxycarbonyl-D-alanine amide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-5-amino-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)8(15)11-5(7(10)14)2-3-6(12)13/h4-5H,2-3,9H2,1H3,(H2,10,14)(H,11,15)(H,12,13)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUHWWPUOXOIIR-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Peptide Analogue Design
Chemical Synthesis Approaches for H-Ala-D-Glu-NH2 and its Analogues
The construction of the peptide bond between L-alanine and D-glutamic acid, followed by amidation, can be achieved through several established synthetic protocols. These methods are broadly categorized into solid-phase and solution-phase synthesis, each offering distinct advantages. Furthermore, the stereocontrolled incorporation of the D-glutamic acid residue is a critical aspect of the synthesis.
Solid-Phase Peptide Synthesis (SPPS) Techniques for Peptide Elongation
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. bachem.comscielo.br The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.commasterorganicchemistry.com This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps. bachem.com
The synthesis of a dipeptide like this compound via SPPS would typically commence with the attachment of the C-terminal amino acid, in this case, a protected D-glutamic acid derivative, to a suitable resin. A common choice for producing C-terminal amides is the Rink amide resin. pacific.edu The synthesis proceeds with the removal of the Nα-protecting group (deprotection), followed by the coupling of the next protected amino acid (L-alanine). pacific.edu
Two principal protecting group strategies are widely used in SPPS: the Boc/Bzl and the Fmoc/tBu schemes. wikipedia.org
Boc/Bzl Strategy: This method utilizes tert-butyloxycarbonyl (Boc) for temporary Nα-amino protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. masterorganicchemistry.comwikipedia.org The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protecting groups requires a strong acid like hydrofluoric acid (HF). wikipedia.org
Fmoc/tBu Strategy: This popular alternative employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. wikipedia.org The Fmoc group is typically removed with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). pacific.edu The final cleavage from the resin is achieved with TFA. wikipedia.org
The choice of coupling reagents is critical for efficient peptide bond formation and to minimize side reactions like racemization. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). masterorganicchemistry.com More advanced uronium/aminium-based reagents such as HBTU, HATU, and PyBOP are also frequently employed to enhance coupling efficiency.
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Trifluoroacetic acid (TFA) | Piperidine in DMF |
| Side-Chain Protection | Benzyl (Bzl) based | tert-butyl (tBu) based |
| Final Cleavage | Hydrofluoric acid (HF) | Trifluoroacetic acid (TFA) |
Table 1. Comparison of Boc/Bzl and Fmoc/tBu Solid-Phase Peptide Synthesis Strategies.
Solution-Phase Peptide Synthesis Strategies for Peptide Assembly
While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale production and for certain complex peptides where SPPS may be inefficient. wikipedia.orgnih.gov In solution-phase synthesis, the coupling and deprotection reactions are carried out in a homogenous solution, and the product is isolated and purified after each step. researchgate.net
The synthesis of this compound in solution would involve the coupling of a protected L-alanine derivative with a protected D-glutamic acid amide. Protecting groups are crucial to prevent unwanted side reactions. masterorganicchemistry.com The N-terminus of L-alanine would be protected, for example, with a Boc or benzyloxycarbonyl (Z) group, and the side-chain carboxyl group of D-glutamic acid would also require protection, often as a benzyl or tert-butyl ester. After the peptide bond is formed, the protecting groups are removed in a final deprotection step to yield the desired dipeptide amide. researchgate.net
Solution-phase synthesis can be performed using either a stepwise or a fragment condensation approach. researchgate.net For a dipeptide like this compound, a stepwise approach is straightforward.
Stereoselective Synthesis of D-Amino Acid Residues within Peptides
The incorporation of D-amino acids, such as the D-glutamic acid in this compound, is a key feature that can significantly influence the peptide's properties, including its resistance to enzymatic degradation. peptide.com The stereoselective synthesis of peptides containing D-amino acids can be achieved through several methods.
The most direct approach is to use a commercially available, enantiomerically pure D-amino acid derivative as a building block in the synthesis. peptide.com Both Boc-D-Glu(OBzl)-OH and Fmoc-D-Glu(OtBu)-OH are readily available for use in SPPS and solution-phase synthesis.
Enzymatic methods also offer a high degree of stereoselectivity. For instance, D-amino acid dehydrogenases can be engineered to produce D-amino acids from their corresponding α-keto acids through reductive amination. nih.gov While this is more relevant to the production of the D-amino acid starting material, enzymes like D-aminopeptidases have been used for the stereoselective synthesis of D-amino acid amides. pu-toyama.ac.jp
In some cases, post-translational modification can introduce D-amino acids into ribosomally synthesized peptides. For example, the reduction of a dehydroalanine (B155165) residue can lead to the formation of D-alanine. acs.org
Design and Rational Development of this compound-Containing Peptide Analogues
The this compound motif can be incorporated into larger peptide structures, both cyclic and linear, to create analogues with potentially enhanced biological activities or modified properties.
Synthesis of Cyclic Peptide Analogues Incorporating this compound Motifs
Cyclic peptides often exhibit increased stability and constrained conformations, which can lead to higher receptor affinity and selectivity. rsc.org The this compound sequence can be part of a cyclic structure. Cyclization can be achieved through various strategies, including head-to-tail, side-chain-to-side-chain, or side-chain-to-main-chain linkages. thieme-connect.de
For instance, a peptide containing the D-Glu residue can be cyclized by forming an amide bond between the side-chain carboxyl group of D-Glu and the N-terminal amino group or a side-chain amino group of another residue like lysine (B10760008) or ornithine. researchgate.net On-resin cyclization is a common and efficient method where the linear peptide is assembled on a solid support, and then cyclized before cleavage from the resin. wikipedia.orgresearchgate.net The choice of coupling reagents for cyclization is critical to maximize yield and minimize dimerization or oligomerization. thieme-connect.de The presence of a D-amino acid in the linear precursor can facilitate efficient cyclization. peptide.com
A study on cyclic opioid peptide analogues of the type H-Tyr-D-Xxx-Phe-Yyy-NH2 involved the formation of an amide bond between the side chains of residues in positions 2 and 4, which could include D-glutamic acid. nih.gov
Synthesis of Linear Peptide Analogues with D-Alanine and D-Glutamic Acid Residues
Linear peptide analogues containing D-alanine and D-glutamic acid residues are designed to explore the impact of these non-proteinogenic amino acids on peptide structure and function. The synthesis of such analogues typically follows standard SPPS or solution-phase methodologies. nih.gov
For example, analogues of the luteinizing hormone-releasing hormone (LHRH) have been synthesized incorporating D-alanine. google.com Similarly, constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 have been developed. researchgate.net The synthesis of dipeptides containing D-alanine has also been explored for their potential antibacterial properties. acs.org
Incorporation of Unnatural Amino Acids and Modified Backbones into Peptide Structures
The chemical space of peptides can be vastly expanded by introducing unnatural amino acids (ncAAs) and by modifying the peptide backbone. These strategies are employed to enhance peptide stability, conformational rigidity, and biological activity. While direct modifications of this compound are not extensively documented in publicly available research, the principles of peptide chemistry allow for the conceptual application of these techniques to this dipeptide.
Unnatural amino acids can be designed with altered side chains or as α,α-disubstituted amino acids to introduce novel functionalities or conformational constraints. escholarship.orgabyntek.com For instance, modifying the side chain of the glutamic acid residue could involve introducing bioisosteric replacements for the carboxylic acid group to alter its charge and hydrogen bonding capacity.
Backbone modification represents a more profound alteration of the peptide structure. These modifications aim to create peptidomimetics with improved properties, such as resistance to proteolytic degradation. abyntek.comupc.edu Common backbone modifications include the introduction of azapeptides, where the α-carbon is replaced by a nitrogen atom, and depsipeptides, which involve the substitution of an amide bond with an ester bond. nih.gov
A pertinent example in the context of the Ala-Glu sequence is the design of peptidomimetics where the carboxylic acid functionalities are replaced by heterocyclic rings. Researchers have synthesized Ala-Glu mimetics where one or both carboxylic acid groups are bioisosterically replaced by a 1,2,4-oxadiazole (B8745197) ring system. researchgate.net This modification creates non-natural dipeptide building blocks that can be integrated into larger peptide sequences. researchgate.net
The following table summarizes various types of unnatural amino acids and backbone modifications that could be hypothetically applied to the this compound structure based on general peptide modification strategies.
| Modification Type | Description | Potential Impact on this compound |
| Unnatural Amino Acid Side Chain | Replacement of the glutamic acid side chain with a non-natural analog (e.g., with a tetrazole ring instead of a carboxylic acid). | Alters charge distribution, acidity, and receptor interaction. |
| α,α-Disubstituted Amino Acids | Replacement of Alanine (B10760859) or Glutamic acid with an α,α-dialkylated amino acid. | Induces conformational constraints, potentially favoring specific secondary structures. nih.gov |
| Azapeptides | Replacement of the α-carbon of either Alanine or D-Glutamic acid with a nitrogen atom. | Changes the peptide bond geometry and hydrogen bonding capabilities. nih.gov |
| Depsipeptides | Replacement of the amide bond between Alanine and D-Glutamic acid with an ester bond. | Increases lipophilicity and alters susceptibility to peptidases. nih.gov |
| Retro-Inverso Peptides | Reversal of the peptide backbone, resulting in D-Ala-L-Glu with reversed amide bonds. | Can mimic the side-chain topology of the original peptide while having increased stability. nih.gov |
| Heterocyclic Mimetics | Replacement of the glutamic acid side-chain carboxyl group with a 1,2,4-oxadiazole. | Creates a bioisosteric replacement with different electronic and steric properties. researchgate.net |
These modifications offer a versatile toolkit for medicinal chemists to fine-tune the properties of peptides like this compound for various research applications.
Site-Specific Derivatization of this compound within Proteins via Genetic Code Expansion
Genetic code expansion is a powerful technique that allows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins, enabling the introduction of novel chemical functionalities. addgene.orgfrontiersin.org While the direct site-specific incorporation of the dipeptide this compound into a protein backbone via genetic code expansion has not been specifically reported, the underlying technologies provide a framework for how such a modification could be conceptually approached.
The core of genetic code expansion involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense or frameshift codon and charges the tRNA with a UAA. addgene.org This system allows the UAA to be incorporated into a growing polypeptide chain at a specific site designated by the engineered codon. addgene.org
Research has demonstrated the feasibility of incorporating dipeptides into proteins using modified ribosomes and suppressor tRNAs that have been chemically acylated with the dipeptide. nih.gov This approach effectively allows for the insertion of a two-amino-acid unit in a single step. nih.gov While challenging, this method could theoretically be adapted for the incorporation of this compound, provided a suitable orthogonal tRNA and synthetase could be developed or the dipeptide could be chemically ligated to the tRNA.
Another relevant strategy is the "propeptide strategy," which has been used to enhance the cellular uptake of UAAs. oup.com In this method, a UAA is delivered into the cell as part of a dipeptide, which is then cleaved by intracellular peptidases to release the free UAA for incorporation into proteins. oup.com Although this method does not directly incorporate the dipeptide into the protein, it highlights the biological compatibility of dipeptide transport.
Chemoenzymatic methods offer an alternative route for the site-specific modification of proteins with dipeptide-like moieties. nih.gov These techniques often involve the genetic encoding of a short peptide tag at a specific site in the protein of interest. nih.govethz.ch This tag is then recognized by a specific enzyme that catalyzes the ligation of a molecule of interest, which could be a dipeptide like this compound, to the tag. nih.gov
The table below outlines potential strategies for the site-specific introduction of this compound or similar structures into proteins.
| Strategy | Description | Requirements | Potential Outcome |
| Dipeptide Suppressor tRNA | A suppressor tRNA is chemically acylated with the this compound dipeptide and used in an in vitro or in vivo translation system. | Modified ribosomes capable of accepting dipeptidyl-tRNAs; efficient chemical ligation of the dipeptide to the tRNA. | Site-specific incorporation of the intact this compound dipeptide into a protein. nih.gov |
| Genetic Code Expansion with a Dipeptide-like UAA | An orthogonal synthetase/tRNA pair is evolved to recognize a UAA that mimics the structure of this compound. | A novel UAA that is stable and can be charged by an evolved synthetase. | Site-specific incorporation of a single amino acid that structurally resembles the dipeptide. |
| Chemoenzymatic Ligation | A protein is expressed with a recognition tag (e.g., Sortase tag, LPXTG) at a specific site. The this compound dipeptide is then enzymatically ligated to this tag. | A functionalized this compound derivative for ligation; a specific ligase enzyme. | Site-specific attachment of this compound to the surface of a protein. nih.gov |
While the direct genetic encoding of this compound remains a significant challenge, the ongoing advancements in synthetic biology and chemoenzymatic protein modification are bringing such precise protein engineering feats closer to reality.
Structural Elucidation and Conformational Analysis
Spectroscopic Techniques for H-Ala-D-Glu-NH2 Conformational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
The expected 1H NMR chemical shifts for this compound in an aqueous solution can be predicted based on the known shifts for its constituent amino acid residues, alanine (B10760859) and glutamic acid, in similar peptide environments. bmrb.iobmrb.iochemrxiv.org The α-proton of the alanine residue is expected to resonate in a specific region, while the protons of the glutamic acid residue, including its α, β, and γ protons, will have distinct chemical shifts. bmrb.iochemrxiv.org The amide protons will also provide valuable structural information, with their chemical shifts being sensitive to hydrogen bonding and solvent exposure. bmrb.io
Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are instrumental in assigning these proton resonances by identifying spin-spin couplings between neighboring protons within each amino acid residue. chemrxiv.org For instance, a TOCSY spectrum would show correlations between the amide proton, α-proton, and β-protons of the alanine residue, as well as the corresponding correlations within the glutamic acid residue.
The table below provides predicted 1H NMR chemical shifts for this compound based on data from similar peptide fragments. bmrb.iobmrb.iochemrxiv.org
| Proton | Predicted Chemical Shift (ppm) |
| Ala-Hα | ~4.1-4.3 |
| Ala-Hβ | ~1.3-1.5 |
| Glu-Hα | ~4.2-4.4 |
| Glu-Hβ | ~2.0-2.2 |
| Glu-Hγ | ~2.3-2.5 |
| Amide NHs | ~7.5-8.5 |
| Amide NH2 | ~7.0-7.8 |
Note: These are approximate values and can vary based on solvent, pH, and temperature.
The analysis of nuclear Overhauser effects (NOEs) in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can provide through-space distance constraints between protons that are close in space, which is crucial for defining the peptide's three-dimensional fold. uliege.be
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a sensitive technique for investigating the secondary structure of peptides and proteins in solution. nih.gov The differential absorption of left and right circularly polarized light by the chiral peptide bonds provides a characteristic spectrum that can indicate the presence of ordered structures like α-helices, β-sheets, or random coils. ucl.ac.uk
For a small dipeptide like this compound, the CD spectrum is expected to be dominated by the contributions from the peptide bond and the chiral centers of the amino acid residues. A study on L-Ala-D-Glu demonstrated that the CD spectrum exhibits a linear response to the peptide concentration. oup.com The CD spectra of D- and L-enantiomers of dipeptides show mirror symmetry, which is a key indicator of the method's reliability. oup.com
The CD spectrum of this compound is anticipated to show characteristic bands in the far-UV region (190-250 nm). While a dipeptide is too short to form stable α-helices or β-sheets on its own, its CD spectrum can reveal a propensity for certain turn-like structures or indicate a predominantly random coil conformation. nih.govumich.edu The spectrum of L-Ala-D-Glu shows a negative band around 210-220 nm and a positive band near 195 nm. oup.com The exact positions and intensities of these bands for this compound would provide insight into its preferred solution conformation.
The table below summarizes the expected CD spectral features for this compound based on data for similar dipeptides. oup.comnih.gov
| Spectral Region | Expected Feature | Structural Implication |
| ~210-220 nm | Negative band | Contribution from peptide bond n→π* transition, indicative of turn-like or random coil structures. |
| ~190-200 nm | Positive band | Contribution from peptide bond π→π* transition. |
Note: The precise molar ellipticity values would require experimental measurement.
Advanced Mass Spectrometry for Peptide Sequence and Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS can unequivocally verify its molecular formula, C8H15N3O4.
In a typical electrospray ionization (ESI) HRMS experiment, the dipeptide would be observed as a protonated molecule, [M+H]+. The theoretical exact mass of this ion can be calculated with high precision. Experimental measurement of the m/z value of this ion and comparison with the theoretical value confirms the identity of the compound. For instance, in a study involving a larger peptide containing the H-L-Ala-D-Glu moiety, the calculated m/z for the [M+H]+ ion of a fragment was 489.27, and the experimentally found value was 489.3, demonstrating the accuracy of the technique. iucr.org
The table below shows the calculated and expected experimental mass for this compound.
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]+ | C8H16N3O4+ | 218.1135 |
| [M+Na]+ | C8H15N3O4Na+ | 240.0955 |
Note: The expected experimental values should match the calculated values within a few parts per million (ppm) in a high-resolution instrument.
Tandem Mass Spectrometry (MS/MS) for Peptide Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is employed to elucidate the sequence of a peptide by inducing fragmentation of a selected precursor ion (e.g., the [M+H]+ ion of this compound) and analyzing the resulting fragment ions. Collision-induced dissociation (CID) is a common fragmentation method. The fragmentation of peptides typically occurs at the peptide bonds, leading to the formation of b- and y-type ions.
For this compound, the fragmentation of the [M+H]+ ion would be expected to yield specific b- and y-ions that confirm the sequence of the two amino acids. The primary fragmentation would likely occur at the peptide bond between the alanine and glutamic acid residues.
The table below lists the expected major fragment ions and their theoretical m/z values for the MS/MS analysis of this compound.
| Fragment Ion | Sequence | Molecular Formula | Calculated m/z |
| b1 | H-Ala- | C3H6NO+ | 72.0444 |
| y1 | -D-Glu-NH2 | C5H9N2O2+ | 129.0659 |
| b2 | H-Ala-D-Glu- | C8H13N2O4+ | 201.0870 |
| y2 | This compound | C8H16N3O4+ | 218.1135 |
Note: The observation of these specific fragment ions would provide definitive confirmation of the amino acid sequence.
Computational Approaches for Molecular Structure and Dynamics
Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful means to explore the conformational landscape and dynamics of peptides like this compound in silico. biorxiv.orgacs.orgnih.gov These simulations can complement experimental data by providing an atomic-level understanding of the peptide's behavior over time.
A typical MD simulation of this compound would involve placing the dipeptide in a simulated aqueous environment and solving Newton's equations of motion for all atoms in the system. nih.gov This allows for the exploration of the different conformations the peptide can adopt and the transitions between them. A study on the adsorption of H-Ala-Glu-NH2 onto a TiO2 surface utilized classical molecular dynamics simulations to identify the most probable contact points between the peptide and the surface, highlighting the utility of this approach in understanding intermolecular interactions. auremn.org.br
Furthermore, conformational analysis using methods like Monte Carlo simulations can be employed to search the vast conformational space of the dipeptide and identify low-energy structures. nih.gov For N-(7-oxoacyl)-L-alanyl-D-isoglutamines, a Monte Carlo approach successfully explained changes in physicochemical properties based on the predominant molecular conformations. nih.gov
Computational studies on L-alanyl-L-glutamine have used density functional theory (DFT) to determine energetically preferred conformations by analyzing side-chain torsion angles. dergipark.org.tr Such calculations can predict stable structures and intramolecular interactions, such as hydrogen bonds, which can then be correlated with experimental spectroscopic data.
The table below summarizes the key computational approaches and the insights they can provide for this compound.
| Computational Method | Key Insights |
| Molecular Dynamics (MD) Simulation | Conformational flexibility, solvent interactions, identification of stable and transient structures, and dynamic behavior over time. |
| Monte Carlo Simulation | Exploration of conformational space and identification of low-energy conformers. |
| Density Functional Theory (DFT) | Accurate calculation of geometric parameters (bond lengths, angles), vibrational frequencies, and relative energies of different conformations. |
By combining these advanced spectroscopic and computational techniques, a comprehensive understanding of the structural and conformational properties of this compound can be achieved. This knowledge is fundamental to understanding its role in biological systems and for the development of new therapeutic agents.
Molecular Dynamics (MD) Simulations of this compound in Various Environments
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide critical insights into its conformational landscape and how it is influenced by different environments, such as various solvents. copernicus.orgacs.org These simulations can reveal the dynamic behavior of the peptide, including backbone and side-chain fluctuations, and the formation and breaking of intramolecular hydrogen bonds.
The presence of both L- and D-amino acids in the peptide sequence introduces specific conformational preferences. nih.govresearchgate.net MD simulations can explore the accessible conformational space, identifying low-energy structures and the transitions between them. The choice of solvent in the simulation, for instance, water, dimethyl sulfoxide (B87167) (DMSO), or carbon tetrachloride (CCl4), can significantly impact the peptide's conformation by altering hydrogen bonding patterns and hydrophobic interactions. acs.org For example, simulations in explicit water solvent can detail the hydration shell around the peptide and its role in stabilizing certain conformations. biorxiv.orgnjit.edu The stability of the peptide's structure in simulations can be assessed by monitoring metrics like the root mean square deviation (RMSD) of the backbone atoms over the simulation trajectory. biorxiv.orgnih.gov
Table 1: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Typical Software/Methods |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | CHARMM36 nih.gov, AMBER nih.gov |
| Solvent Model | Representation of the solvent molecules in the simulation. | Explicit (e.g., TIP3P) acs.orgbiorxiv.org or Implicit |
| Ensemble | Statistical ensemble defining the thermodynamic state of the system. | NPT (isothermal-isobaric) biorxiv.org |
| Simulation Time | The total time duration for which the molecular motions are simulated. | Nanoseconds (ns) to microseconds (µs) njit.edubiorxiv.org |
| Temperature & Pressure | Controlled thermodynamic conditions of the simulation. | 300 K, 1 atm acs.org |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comarxiv.org For this compound, DFT calculations provide a detailed understanding of its electronic properties, which are fundamental to its reactivity and interaction with other molecules. nih.gov These calculations can determine the optimized molecular geometry, electron density distribution, and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iucr.orgresearchgate.net
The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.netwjarr.com A smaller energy gap generally implies higher reactivity. wjarr.com DFT can also be used to calculate various global reactivity descriptors, which provide quantitative measures of the molecule's reactivity. iucr.orgresearchgate.net These descriptors are derived from the energies of the frontier orbitals and include electronegativity, chemical hardness, and the electrophilicity index. iucr.orgwjarr.com Furthermore, DFT calculations can elucidate intramolecular hydrogen bonding, a key factor in determining the peptide's conformation. researchgate.netresearchgate.net
Table 2: Global Reactivity Descriptors from DFT Calculations
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. iucr.org |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. iucr.org |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. iucr.org |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -(I+A)/2 | Propensity to accept electrons. iucr.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govufv.br For analogues of this compound, QSAR models can be developed to predict their biological activities based on their structural and physicochemical properties. nih.govmdpi.com This approach is particularly valuable in drug design for identifying which molecular features are crucial for a desired biological effect. ntu.edu.sg
The process involves generating a set of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure, such as steric, electronic, and hydrophobic properties. nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.govbiologists.commdpi.com The predictive power of the QSAR model is evaluated using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). mdpi.commdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. nih.gov The concept of a minimum analogue peptide set (MAPS) can be employed to efficiently design a small, information-rich set of peptides for developing a meaningful QSAR model. nih.govfrontiersin.org
Table 3: Common Descriptors Used in QSAR Modeling of Peptides
| Descriptor Type | Examples | Information Encoded |
| Electronic | HOMO/LUMO energies, Atomic charges | Electron distribution, Reactivity researchgate.net |
| Steric/Topological | Molecular weight, Surface area, Shape indices | Size and shape of the molecule ntu.edu.sg |
| Hydrophobicity | LogP, Hydrophobic surface area | Affinity for nonpolar environments mdpi.com |
| Amino Acid Descriptors | z-scales (z1, z2, z3) | Principal properties of amino acids (hydrophobicity, steric properties, electronic properties) nih.gov |
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second molecule (the receptor or target), which is typically a protein. ufv.brnih.gov This method is crucial for understanding the molecular basis of a ligand's biological activity and for drug discovery. unina.itresearchgate.net
The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein. nih.gov A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. researchgate.netdergipark.org.tr Successful docking can reveal key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. nih.govf1000research.commdpi.com For instance, studies on D-Ala containing peptides have shown specific interactions, like the formation of a salt bridge between the N-terminal D-Ala's amino group and a glutamate (B1630785) residue in the target's binding site. nih.gov These detailed interaction studies provide a structural rationale for the observed biological activity and can guide the design of analogues with improved binding affinity and selectivity. researchgate.netekb.eg
Table 4: Key Aspects of Molecular Docking Studies
| Aspect | Description | Example Software/Tools |
| Target Preparation | Preparing the 3D structure of the protein, often from the Protein Data Bank (PDB). | AutoDockTools, PyRx nih.govsymbiosisonlinepublishing.com |
| Ligand Preparation | Generating the 3D conformation of the ligand. | - |
| Docking Algorithm | The search algorithm used to explore the conformational space of the ligand in the binding site. | AutoDock Vina nih.gov |
| Scoring Function | A function to estimate the binding free energy and rank the different docking poses. | - |
| Interaction Analysis | Visualization and analysis of the interactions between the ligand and the protein. | PyMOL, VMD biorxiv.orgnih.gov |
Biological Roles and Mechanistic Insights
H-Ala-D-Glu-NH2 as a Constituent of Bacterial Peptidoglycan
The bacterial cell wall is a remarkable and dynamic structure, with peptidoglycan (PG) as its principal component, providing cellular integrity and shape. portlandpress.comoup.com This complex polymer consists of long glycan strands made of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) units. oup.comoup.com Attached to each MurNAc residue is a short peptide stem, where the this compound motif is found at the N-terminus. oup.comnih.gov
The synthesis of the peptidoglycan peptide stem is a non-ribosomal process that occurs in the bacterial cytoplasm through the sequential action of ATP-dependent enzymes known as Mur ligases. oup.comnih.gov The process begins with the MurC ligase adding an L-alanine residue to the nucleotide precursor UDP-MurNAc. oup.comnih.gov Subsequently, the MurD ligase catalyzes the addition of D-glutamic acid, forming the L-Ala-γ-D-Glu linkage. oup.comoup.comnih.gov The D-glutamate is attached via its gamma (γ) carboxyl group, a distinctive feature of peptidoglycan. oup.comoup.com
Following the addition of L-Ala and D-Glu, the peptide chain is typically extended by the MurE ligase, which adds a diamino acid at the third position, such as meso-diaminopimelic acid (m-DAP) or L-lysine. oup.commdpi.com The synthesis of the initial pentapeptide stem, L-Ala-γ-D-Glu-m-DAP-D-Ala-D-Ala, is completed by the MurF ligase, which adds a pre-formed D-Ala-D-Ala dipeptide. oup.commdpi.com This entire precursor unit, known as Lipid II after its attachment to a lipid carrier, is then translocated across the cytoplasmic membrane for polymerization. nih.gov
The final and critical step for cell wall integrity is cross-linking, where connections are formed between adjacent peptide stems. nih.gov This reaction is primarily catalyzed by D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs), which typically form a bond between the D-alanine at position four of one peptide stem (the donor) and the amino group of the diamino acid at position three of a neighboring stem (the acceptor). portlandpress.comnih.gov While the L-Ala-D-Glu portion of the stem is not directly involved in this canonical 4-3 cross-link, its presence and conformation are essential for the proper positioning of the subsequent amino acids that participate in the reaction. csic.es In some bacteria, L,D-transpeptidases can form alternative 3-3 cross-links, which involves the diamino acid at position 3 of both the donor and acceptor stems. nih.govasm.org
The peptidoglycan sacculus is indispensable for bacterial survival, as it provides mechanical strength to withstand high internal turgor pressure and prevents osmotic lysis. portlandpress.comoup.com The unique composition of the peptide stem, with its alternating L- and D-amino acids, is a key determinant of the three-dimensional architecture and stability of the cell wall. portlandpress.commdpi.com
The inclusion of D-amino acids like D-glutamate makes the peptide stem resistant to degradation by most standard proteases, which are typically specific for L-amino acid substrates. nih.gov This intrinsic resistance is a protective adaptation that helps maintain the integrity of this vital cellular structure. nih.gov Furthermore, the specific sequence beginning with L-Ala-D-Glu dictates the conformation of the peptide stem, ensuring that the residues involved in cross-linking are correctly oriented and accessible to transpeptidase enzymes. csic.es In many Gram-positive bacteria, the α-carboxyl group of the D-glutamate residue is often amidated to form D-isoglutamine (D-Gln), a modification that can influence the specifics of the cross-linking bridge and interactions with other cell wall components like surface proteins. oup.comtamu.edu
During bacterial growth and cell division, the peptidoglycan is constantly being remodeled, leading to the release of fragments into the environment. These fragments, many of which contain the core L-Ala-D-Glu motif, are not inert byproducts but function as important biological signaling molecules, particularly in the context of host-pathogen interactions. mdpi.comfrontiersin.org
The innate immune system of higher organisms has evolved to recognize these muropeptides as pathogen-associated molecular patterns (PAMPs). The recognition is mediated by specific intracellular pattern recognition receptors, such as the NOD-like receptors (NLRs). mdpi.com
NOD1 (Nucleotide-binding oligomerization domain-containing protein 1) primarily recognizes fragments containing γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a structure common in Gram-negative bacteria. mdpi.com
NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) is mainly responsive to muramyl dipeptide (MDP), which consists of N-acetylmuramic acid linked to L-Ala-D-isoglutamine (the amidated form of D-Glu). mdpi.com
This recognition triggers signaling cascades, such as the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, thereby initiating an immune response. mdpi.com Beyond immunomodulation, certain peptidoglycan fragments have also been investigated for other biological activities. For instance, a study reported that a soluble peptidoglycan fragment with the sequence L-Ala-D-Glu-m-DAP-D-Ala-D-Ala exhibited antiproliferative activity against colorectal cancer cells. frontiersin.org
Significance in Bacterial Cell Wall Structure and Stability
Enzymatic Processing and Metabolism of D-Amino Acid Containing Peptides
The synthesis of D-amino acids is a critical prerequisite for peptidoglycan biosynthesis. Bacteria utilize two main classes of enzymes—aminotransferases and racemases—to produce the necessary D-alanine and D-glutamate from their readily available L-enantiomers. nih.govletstalkacademy.com
D-Amino Acid Aminotransferases (DAATs), also known as D-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a D-amino acid to an α-keto acid. mdpi.comnzytech.com In many bacteria, the primary physiological role of DAAT is the synthesis of D-glutamate. mdpi.comasm.org This is achieved through a transamination reaction where D-alanine serves as the amino donor and α-ketoglutarate is the amino acceptor, yielding pyruvate (B1213749) and D-glutamate. mdpi.comasm.org
While their main role is D-glutamate production, DAATs often exhibit broad substrate specificity in vitro, capable of acting on a variety of D-amino acids and α-keto acids. mdpi.comasm.org However, kinetic analyses consistently show that D-alanine and D-glutamate are among the most preferred substrates for these enzymes. mdpi.comportlandpress.commdpi.com The specificity for D-glutamate/α-ketoglutarate is often particularly high, attributed to specific interactions within the enzyme's active site. portlandpress.comnih.gov
| Enzyme Source | Substrate (Amino Donor) | Relative Activity (%) | Substrate (Amino Acceptor) | Relative Activity (%) | Reference |
|---|---|---|---|---|---|
| Geobacillus toebii SK1 | D-Alanine | 100 | α-Ketoglutarate | 100 | nih.gov |
| D-α-Aminobutyrate | 89 | α-Ketobutyrate | 110 | ||
| D-Aspartate | 70 | α-Ketoisovalerate | 13 | ||
| Aminobacterium colombiense (AmicoTA) | D-Glutamate | Most Specific | Pyruvate | High Specificity | mdpi.com |
| D-Alanine | High Specificity | α-Ketoglutarate | High Specificity |
Amino acid racemases are enzymes that directly interconvert L- and D-enantiomers of amino acids. letstalkacademy.comnih.gov They are essential for providing the D-amino acids required for peptidoglycan synthesis. nih.gov
Alanine (B10760859) Racemase: This enzyme, crucial for bacterial cell wall synthesis, catalyzes the conversion of L-alanine to D-alanine. letstalkacademy.com Most bacteria possess alanine racemases, which are PLP-dependent enzymes. nih.gov
Glutamate (B1630785) Racemase: This enzyme produces D-glutamate from L-glutamate. letstalkacademy.comnih.gov Unlike alanine racemase, glutamate racemase is a PLP-independent enzyme. nih.gov
The general mechanism for racemization involves the enzyme abstracting a proton from the α-carbon of the amino acid substrate, which leads to the formation of a planar, symmetric intermediate. lifetein.comtaylorandfrancis.com This intermediate can then be reprotonated from either side, resulting in the formation of either the L- or D-enantiomer. taylorandfrancis.compnas.org In PLP-dependent racemases, this intermediate is stabilized by a Schiff base linkage to the PLP cofactor. taylorandfrancis.com For the PLP-independent glutamate racemase, the catalytic mechanism is thought to involve two active-site cysteine residues that act as the acid/base catalysts for the proton abstraction and donation steps. nih.govlifetein.com.cn
Hydrolysis by Brush-Border Peptidases and Aminopeptidases
The dipeptide this compound is susceptible to enzymatic breakdown by peptidases located in the brush-border membrane of the small intestine. Studies involving porcine small intestinal brush-border membranes have confirmed that aminopeptidases are capable of hydrolyzing this dipeptide. While the presence of a D-amino acid can offer some protection against enzymatic degradation compared to peptides containing only L-amino acids, it does not confer complete resistance. The cleavage of this compound indicates that the peptidases in the brush-border have the capacity to process peptides containing D-amino acid residues. The hydrolysis of the related dipeptide, L-Ala-D-Glu-NH2, is only partially blocked by actinonin, a potent inhibitor of Aminopeptidase N. This suggests the involvement of multiple peptidases in the breakdown of such dipeptides in the intestinal brush border.
Receptor Interactions and Structure-Activity Relationships of Analogues
Analogues of this compound have been explored for their ability to interact with opioid receptors, specifically the mu (µ) and delta (δ) subtypes. nih.govpnas.org Research into structure-activity relationships has demonstrated that specific chemical modifications to the dipeptide structure can significantly alter its binding affinity and selectivity for these receptors. nih.govpnas.org
A key factor influencing opioid receptor affinity is the introduction of bulky aromatic groups at the C-terminus of the peptide. Furthermore, the presence of a tyrosine residue at the N-terminus is critical for opioid activity, as it mimics the structure of endogenous opioid peptides like enkephalins. nih.gov For instance, tetrapeptide analogues with the general structure H-Tyr-D-Ala-Phe-X have shown high affinity for both µ and δ opioid receptors. nih.gov An example is the analogue H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2, which exhibits notable affinity for the µ receptor. nih.gov
The selectivity between µ and δ receptors can be fine-tuned by making subtle changes to the peptide sequence. pnas.org For example, dipeptide analogues such as H-Dmt-Tic-OH (where Dmt is 2',6'-dimethyltyrosine and Tic is tetrahydroisoquinoline-3-carboxylic acid) have been developed as highly selective δ opioid receptor antagonists. nih.govnih.gov Modifications to the Tic aromatic ring can further modulate affinity and selectivity, with some analogues showing up to 500-fold selectivity for the δ receptor over the µ receptor. nih.gov The incorporation of different amino acids and chemical functionalities can shift the peptide's preference, highlighting the adaptability of opioid receptors to a variety of ligands. acs.org
| Compound/Analogue Structure | Target Receptor(s) | Key Findings |
| H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2 | Mu (μ) Opioid Receptor | Exhibits significant binding affinity. nih.gov |
| General structure: H-Tyr-D-Ala-Phe-X | Mu (μ) and Delta (δ) Opioid Receptors | The N-terminal tyrosine is crucial for opioid activity. nih.gov |
| H-Dmt-Tic-OH | Delta (δ) Opioid Receptor | A highly selective δ receptor antagonist with low nanomolar activity. nih.gov |
| Dmt-Tic analogues with substitutions on the Tic aromatic ring | Delta (δ) Opioid Receptor | Can achieve up to 500-fold selectivity for the δ versus µ receptor. nih.gov |
The glucagon-like peptide-1 receptor (GLP-1R) is a key target in the management of type 2 diabetes. e-enm.org While the native GLP-1 is a larger peptide, research has shown that even short peptide analogues can act as GLP-1R agonists. researchgate.netnih.gov A significant hurdle in developing such drugs is ensuring their stability against enzymatic degradation. nih.gov
A common strategy to enhance stability is the incorporation of D-amino acids or other non-natural amino acids. e-enm.orgnih.gov For example, replacing the alanine at position 2 of GLP-1 with a D-amino acid can prevent cleavage by the enzyme dipeptidyl peptidase-4 (DPP-4). e-enm.org Structure-activity relationship studies have focused on identifying the key residues of GLP-1 that are essential for receptor activation. nih.gov It has been found that the N-terminal region is crucial for this activity. researchgate.net Ultra-short 11-mer peptides have been developed that exhibit high potency as GLP-1R agonists, demonstrating that it is possible to create small, stable, and effective activators of this receptor. nih.gov These findings suggest that small, modified peptides, including those with D-amino acid substitutions, can effectively interact with and activate the GLP-1R. pnas.org
Peptide screening libraries are a valuable tool for discovering new bioactive peptides and identifying their molecular targets. unimi.itmdpi.com These libraries can be designed to include a wide array of peptides, including those containing D-amino acids, to enhance their stability against proteolysis. kyoto-u.ac.jpnih.gov
Several screening techniques, such as phage display and one-bead-one-compound (OBOC) combinatorial libraries, enable the testing of millions of different peptide sequences against a specific biological target, like a receptor or enzyme. unimi.itrhhz.net This can lead to the identification of "hit" peptides with high affinity and specificity. mdpi.com
Once a bioactive peptide is identified, a process known as "reverse pharmacology" or "chemical proteomics" can be used to determine its molecular target. frontiersin.org This often involves immobilizing the peptide and using it as a probe to isolate its binding partner from a complex biological sample, such as a cell lysate. frontiersin.org The captured protein can then be identified using methods like mass spectrometry. frontiersin.org This approach allows for the discovery of previously unknown biological functions and pathways that are modulated by specific peptide sequences. frontiersin.org
Glucagon-like Peptide-1 Receptor (GLP-1R) Agonist Activity of Short Peptide Analogues
Broader Biological Contexts of D-Glutamic Acid and D-Alanine
D-amino acids, including D-alanine and D-glutamic acid, play a significant role in various biological processes, particularly in microorganisms. frontiersin.orgfrontiersin.org They are fundamental components of the peptidoglycan in bacterial cell walls, providing structural rigidity and resistance to degradation by most proteases. frontiersin.orgontosight.ai The synthesis and breakdown of these D-amino acids are integral to bacterial metabolism and, consequently, to the broader nitrogen cycle in various ecosystems. awi.deresearchgate.net
In environments like soil and oceans, D-amino acids are present and can be utilized by microorganisms as a source of carbon and nitrogen. frontiersin.orgwikipedia.org The ability of some bacteria to grow on D-amino acids as the sole source of these nutrients highlights their importance in nutrient-scarce conditions. frontiersin.org
In mammals, a complex system of transport and metabolism exists to maintain amino acid homeostasis, which is the balance of amino acids in the body. pnas.orgasm.org This includes managing the presence of D-amino acids that may be absorbed from the diet or produced by gut microbes. pnas.org The enzyme D-amino acid oxidase (DAO) plays a role in this by breaking down D-amino acids. frontiersin.org This process is not only important for detoxification but also contributes to the regulation of the gut microbiota and mucosal immunity. frontiersin.org Furthermore, specific D-amino acids have been found to have roles in the endocrine system, suggesting their involvement in homeostatic control. nih.gov Plants are also capable of taking up and metabolizing D-amino acids from the soil, indicating that these molecules are a bioavailable source of organic nitrogen in terrestrial ecosystems. nih.govplos.org
Signaling Roles of D-Amino Acids in Various Organisms
While L-amino acids are the primary building blocks of proteins, their stereoisomers, D-amino acids, are now recognized as crucial signaling molecules in a wide range of biological processes across different kingdoms of life. frontiersin.orgnih.gov
In bacteria, D-amino acids are fundamental to survival and community behavior. wikipedia.org They are integral components of the peptidoglycan cell wall, with D-alanine and D-glutamate being the most common, providing resistance against most proteases that target L-amino acids. wikipedia.orgfrontiersin.org Beyond this structural role, bacteria release various D-amino acids into their environment to regulate key processes. nih.gov These molecules act as signals that can control the remodeling of the cell wall during the stationary phase of growth and trigger the disassembly of biofilms in aging bacterial communities. nih.gov This signaling allows bacteria to adapt to changing environmental conditions and high cell densities, often when nutrients become scarce. nih.govwikipedia.org
In mammals, the roles of D-amino acids are being increasingly uncovered, extending beyond their well-known functions in the nervous system. While mammals endogenously produce D-serine and D-aspartate, which act as neuromodulators, they are also exposed to a variety of D-amino acids from their gut microbiota. frontiersin.orgpnas.orgtandfonline.com These bacterially-derived D-amino acids can serve as inter-kingdom signaling molecules. frontiersin.orgfrontiersin.org For instance, D-alanine, which is abundant in bacterial cell walls but not synthesized by mammals, has been found to have specific signaling functions. frontiersin.orgwikipedia.org It is immunolocalized in pancreatic β-cells and pituitary ACTH-secreting cells, suggesting a role in regulating blood glucose. diabetesjournals.orgresearchgate.net Evidence indicates that D-alanine and D-serine can act as co-agonists of the N-methyl-D-aspartate (NMDA) receptor in pancreatic islets, which modulates insulin (B600854) release, pointing to a potential autocrine or paracrine signaling function. diabetesjournals.org The host immune system can enantioselectively recognize these bacterial D-amino acids through receptors and enzymes like D-amino acid oxidase (DAO), which catabolizes them and generates antimicrobial compounds. frontiersin.org
Table 1: Summary of D-Amino Acid Signaling Roles
| Organism Group | D-Amino Acid Example(s) | Signaling Role / Function | References |
|---|---|---|---|
| Bacteria | D-Alanine, D-Glutamate | Structural components of peptidoglycan cell wall. | wikipedia.orgfrontiersin.org |
| Bacteria | Various D-Amino Acids | Regulation of cell wall remodeling in stationary phase. | nih.gov |
| Bacteria | D-Leucine, D-Methionine, D-Tyrosine | Control and disassembly of biofilms. | nih.govmdpi.com |
| Bacteria | Various D-Amino Acids | Nutrient sources and regulation of spore germination. | nih.gov |
| Mammals | D-Serine, D-Aspartate | Neuromodulation in the central nervous system. | frontiersin.orgwikipedia.org |
| Mammals | D-Alanine, D-Serine | Modulation of insulin secretion in pancreatic islets. | diabetesjournals.orgresearchgate.net |
| Mammals (Host-Microbe Interaction) | Bacterial D-Amino Acids (e.g., D-Alanine) | Inter-kingdom signaling, modulation of innate immunity. | frontiersin.orgfrontiersin.org |
Protein Glycation Processes and Glutamic Acid Residues
Protein glycation is a non-enzymatic process where reducing sugars, such as glucose, react with the free amino groups of proteins. oup.comnih.gov This reaction, also known as the Maillard reaction, leads to the formation of a diverse group of compounds collectively called advanced glycation end products (AGEs). oup.comnih.govresearchgate.net The accumulation of AGEs is associated with aging and various diseases. oup.comnih.gov
The process begins with the condensation of a reducing sugar's carbonyl group with a protein's primary amine group, typically on the N-terminus or the ε-amino group of a lysine (B10760008) residue, to form an unstable Schiff base. nih.govnih.gov This Schiff base then undergoes intramolecular rearrangement to form a more stable ketoamine known as an Amadori product. oup.comnih.gov Over time, these Amadori products can undergo a series of further reactions, including dehydration, oxidation, and rearrangement, to form irreversible, cross-linked AGEs. nih.govnih.gov
The local protein microenvironment significantly influences the rate and site-specificity of glycation. Research has shown that the amino acid sequence surrounding a potential glycation site is a critical factor. oup.com Specifically, acidic amino acid residues, most notably glutamic acid, have been identified as potential catalysts for the glycation of nearby lysine residues. oup.comnih.gov One proposed mechanism suggests that an acidic residue like glutamic acid could interact with a sugar molecule, effectively "hijacking" it and increasing its reactivity towards a neighboring lysine's amine group through a proximity effect. nih.gov This catalytic role has been observed in studies of glycated proteins in human cells, where glutamic acid and aspartic acid frequently appear near glycated lysine residues. nih.gov
Table 2: Overview of Protein Glycation Process
| Stage | Description | Key Reactants | Key Products | References |
|---|---|---|---|---|
| Initial Stage | Condensation reaction between a reducing sugar and a protein's free amino group. | Reducing sugar (e.g., glucose), Protein amino group (Lysine, N-terminus) | Schiff Base | nih.govnih.gov |
| Intermediate Stage | Intramolecular rearrangement of the Schiff base to a more stable product. | Schiff Base | Amadori Product (a ketoamine) | oup.comnih.govnih.gov |
| Final Stage | A complex series of further reactions including oxidation, dehydration, and cyclization. | Amadori Product | Advanced Glycation End products (AGEs) | nih.govnih.gov |
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is a cornerstone for the analysis of H-Ala-D-Glu-NH2, providing powerful tools for its separation from structurally similar peptides and enantiomers.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of peptides like this compound. Reversed-phase HPLC (RP-HPLC) is frequently employed, separating peptides based on their hydrophobicity. For instance, HPLC is routinely used to separate and analyze muropeptides, which are fragments of bacterial cell walls containing L-Ala-D-Glu motifs. d-nb.info The separation of about 80 different muropeptides from E. coli has been achieved using HPLC, demonstrating the technique's high resolving power.
The stability of peptides containing glutamic acid has also been assessed using HPLC. Studies have shown that peptides can be heated in buffer solutions, and any subsequent decomposition can be monitored by changes in the HPLC chromatogram, with further analysis of the products by liquid chromatography-mass spectrometry (LC-MS). acs.org For complex samples, where impurities might be present, analytical techniques such as cation-exchange chromatography can sometimes provide greater separation and resolution than standard RP-HPLC. lcms.cz
The following table summarizes typical conditions and findings in HPLC analysis of related peptides.
| Analytical Goal | Chromatographic Mode | Stationary Phase | Key Findings | Reference |
| Separation of Muropeptides | Reversed-Phase HPLC | Not Specified | Successful separation of ~80 different muropeptides from E. coli. | |
| Analysis of Peptide Impurities | Cation-Exchange & RP-HPLC | ProPac® WCX-10, Acclaim C18 | Cation-exchange chromatography provided better resolution of peptide impurities than RP-HPLC. | lcms.cz |
| Stability of Glu-linked Peptides | Analytical HPLC & LC-MS | Not Specified | Monitored decomposition of peptides after heating at 100°C. | acs.org |
Gas chromatography (GC) is a high-resolution separation technique, but it is not directly applicable to non-volatile and thermally labile molecules like amino acids and peptides. nih.govresearchgate.net Therefore, to analyze the constituent amino acids of this compound (Alanine and Glutamic Acid) by GC, they must first be converted into volatile and thermally stable derivatives through a process called derivatization. nih.govresearchgate.netmdpi.com
A common two-step derivatization procedure involves:
Esterification: The carboxyl groups of the amino acids are converted to their methyl esters using methanolic HCl. nih.govmdpi.com
Acylation: The amino and hydroxyl groups are then acylated using an agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.com
The resulting methyl ester-pentafluoropropionyl (Me-PFP) derivatives are volatile, soluble in GC-compatible organic solvents like toluene, and thermally stable, making them suitable for GC-Mass Spectrometry (GC-MS) analysis. nih.govmdpi.com Other derivatization agents include chloroformates and reagents for forming N-trifluoroacetyl (TFA) isopropyl esters. d-nb.infotdl.org It is crucial to ensure the stability of these derivatives for reliable quantification. While Me-PFP derivatives are generally stable for several weeks, some trimethylsilyl (B98337) (TMS) derivatives of amino acids, including glutamic acid, have shown decreased stability over time. nih.govresearchgate.netmdpi.com
Capillary Electrophoresis (CE) is a powerful analytical technique for separating chiral compounds, offering high resolution and efficiency. dergipark.org.tr Since enantiomers possess identical physical properties in an achiral environment, their separation by CE requires the introduction of a chiral selector into the background electrolyte (BGE). unicamp.br The selector interacts differently with each enantiomer, leading to differences in their electrophoretic mobility and enabling separation. unicamp.br
CE has been successfully used to separate D- and L-amino acids, including D-Ala and D-Glu found in bacterial cell walls. unicamp.br To achieve separation, chiral selectors such as cyclodextrins (β-CD or γ-CD) are often added to the BGE. unicamp.br For enhanced detection, amino acids can be derivatized before or during the analysis with reagents like o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC). unicamp.br The development of various chiral selectors, including chiral ionic liquids, continues to expand the capabilities of CE for enantioseparation. jiangnan.edu.cn
The chiral nature of this compound, containing both an L- and a D-amino acid, makes chiral separation techniques essential for its analysis and for determining enantiomeric purity. Two primary strategies are employed in liquid chromatography:
Diastereomer Formation: This indirect method involves derivatizing the analyte with a chiral derivatizing reagent to form a pair of diastereomers. lcms.cz These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 (ODS) column. lcms.czresearchgate.netscispace.com A well-known example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), which reacts with amino acids to form diastereomeric derivatives. researchgate.netscispace.com In the resulting HPLC separation, the L-diastereomers typically elute before the D-diastereomers. scispace.com This method allows for the determination of the relative content of each isomer in a sample. scispace.com
Chiral Stationary Phases (CSPs): This direct method utilizes a column where the stationary phase itself is chiral. CSPs based on macrocyclic glycopeptides (e.g., teicoplanin, vancomycin) or quinine (B1679958) derivatives are highly effective for the direct separation of free amino acids without derivatization. sigmaaldrich.comchiraltech.com For example, CHIROBIOTIC and CHIRALPAK ZWIX phases have demonstrated excellent selectivity for various amino acids. sigmaaldrich.comchiraltech.com Alternatively, a chiral selector, such as vancomycin, can be used as a chiral mobile phase additive (CMPA) with an achiral column to achieve separation. mdpi.com These direct methods are often preferred for their simplicity and compatibility with mass spectrometry. sigmaaldrich.com
The table below compares these two approaches for chiral separation.
| Technique | Principle | Stationary Phase | Derivatization Required? | Key Advantages | Reference(s) |
| Diastereomer Formation | Analyte is converted into diastereomers which are then separated. | Achiral (e.g., C18) | Yes (with a chiral reagent like Marfey's) | Uses standard HPLC columns; quantifiable. | lcms.czresearchgate.netscispace.com |
| Chiral Stationary Phase (CSP) | Enantiomers interact differently with the chiral stationary phase. | Chiral (e.g., CHIROBIOTIC T) | No | Direct analysis; often MS-compatible. | sigmaaldrich.comchiraltech.com |
| Chiral Mobile Phase Additive (CMPA) | Enantiomers form transient diastereomeric complexes with a chiral additive in the mobile phase. | Achiral (e.g., NH2 column) | No | Flexibility in choosing the chiral selector. | mdpi.com |
Capillary Electrophoresis (CE) for Enantiomeric Separation
Mass Spectrometry-Based Omics Approaches
Mass spectrometry (MS) is a vital tool for the structural elucidation and identification of peptides within complex biological mixtures, forming the basis of "omics" fields like proteomics.
Proteomics aims to study the entire set of proteins in a biological system. In the context of this compound, proteomics approaches, particularly those involving LC-MS/MS, are crucial for identifying this dipeptide as part of larger structures like bacterial peptidoglycan (PGN). d-nb.info The basic structure of PGN often consists of a stem peptide with the sequence L-Ala-γ-D-Glu-AA₃-D-Ala-D-Ala. rsc.org
The analysis of PGN structure involves digesting the bacterial cell wall with enzymes like lysozyme (B549824) to generate smaller fragments called muropeptides. These fragments are then separated by HPLC and analyzed by MS and MS/MS to determine their exact composition and sequence. d-nb.info Recent advancements include the use of online LC-ESI-MS/MS, which improves throughput but has historically relied on manual data analysis. d-nb.info To overcome this, computational tools have been developed. For example, PGN_MS2 is an in silico MS/MS prediction tool that can generate theoretical fragmentation spectra for PGN structures, greatly improving the confidence and speed of identifying known and novel PGN fragments, including those containing the L-Ala-D-Glu motif, from complex datasets. rsc.org Furthermore, peptide screening, a research tool that can utilize immunoassays, has been used to identify the presence of Alanyl-D-isoglutamine, a closely related structure. chemicalbook.com
Metabolomics for Pathway Interrogation and Metabolite Profiling
Metabolomics provides a powerful lens through which to view the intricate network of biochemical reactions involving this compound. By comprehensively analyzing the small molecule complement of a biological system, researchers can identify and quantify a wide array of metabolites, offering a snapshot of metabolic activity. shimadzu.com This is particularly crucial for understanding the synthesis, degradation, and interaction of dipeptides within cellular environments. frontiersin.org
The application of metabolomics has revealed significant alterations in amino acid and dipeptide profiles in various physiological and pathological states. For instance, studies have shown that chronic hypoxia can lead to metabolic disorders of amino acids and their derivatives, including dipeptides, in liver tissue. plos.org Techniques such as ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) are employed to generate these comprehensive metabolite profiles. plos.org In such studies, dipeptides are often identified as part of a broader analysis of polar metabolites, which includes amino acids and their derivatives. medrxiv.org The ability to profile a large number of metabolites simultaneously allows for the identification of potential biomarkers and provides insights into the metabolic pathways affected by specific conditions. shimadzu.commedrxiv.org
Dipeptide profiling has gained considerable attention as a means to uncover their biological functions and potential as disease biomarkers. researchgate.net Global analysis of the 400 common dipeptides in complex samples can facilitate these functional studies and biomarker discovery. researchgate.net Research has demonstrated organ-specific distribution patterns of dipeptides, highlighting the localized nature of their metabolism. mdpi.com For example, the concentration of glutamine-containing dipeptides has been found to be high in the liver, spleen, and thymus, reflecting the high metabolic activity and central role of these organs in protein and amino acid metabolism. mdpi.com
The following table showcases a selection of dipeptides and their observed changes in abundance in lung tumor tissue compared to normal tissue, illustrating the type of data generated in metabolomic studies.
This table represents illustrative data based on findings from metabolomic studies of dipeptides in cancer research and is not specific to this compound.
In Silico Mass Spectrometry Prediction for Fragment Annotation
The identification of small molecules like this compound from mass spectrometry data is a significant challenge. In silico fragmentation prediction tools have emerged as a critical component in the annotation of mass spectra, especially for compounds not present in spectral libraries. nih.gov These computational methods simulate the fragmentation of a molecule in a mass spectrometer, predicting the masses of the resulting fragment ions. nih.govjst.go.jp
For dipeptides, which can be challenging to analyze due to their small size and sometimes limited fragmentation in tandem mass spectrometry (MS/MS), predicted fragmentation patterns are invaluable for structural confirmation. researchgate.netnih.gov The fragmentation of dipeptides is influenced by factors such as the amino acid composition and the method of activation. acs.org For example, the presence of a basic residue like arginine can significantly influence fragmentation pathways. acs.org
Several in silico fragmentation prediction approaches exist, including rule-based, combinatorial, and machine learning-based methods. uantwerpen.be These tools can generate predicted MS/MS spectra for vast libraries of potential dipeptides, which can then be searched against experimental data. researchgate.net This approach facilitates the automated identification of dipeptides from complex mixtures. researchgate.net For instance, a database of predicted MS/MS spectra for 400 dipeptides and 8000 tripeptides has been developed to aid in their identification. researchgate.net Quantum chemical calculations can be employed to predict fragmentation pathways by calculating the activation energies of bond cleavages, which has been successfully applied to dipeptides. jst.go.jp
The table below provides a hypothetical example of predicted fragment ions for this compound based on common peptide fragmentation pathways (b- and y-ions).
This table contains theoretical values and is for illustrative purposes.
Isotopic Analysis for Tracing Metabolic Pathways and Origins
Isotopic analysis is a powerful technique for tracing the metabolic fate of molecules and understanding their origins. By introducing isotopically labeled precursors into a system, researchers can follow the incorporation of these isotopes into downstream metabolites, providing direct evidence of metabolic pathways.
Enantiomer-specific isotope analysis (ESIA) is a specialized technique used to determine the isotopic composition of individual enantiomers of chiral molecules like amino acids. arxiv.org This is particularly relevant for studying the dipeptide this compound, which contains a D-amino acid. The presence and isotopic signature of D-amino acids can provide insights into their sources, which can be both biological and abiological. arxiv.org
ESIA has been successfully applied to determine the nitrogen isotopic composition of D- and L-alanine in various bacteria. arxiv.org These studies have shown that D-alanine in bacterial peptidoglycan is often depleted in ¹⁵N compared to L-alanine, suggesting that enzymatic pathways control the isotopic composition. arxiv.org Recently, a method for the simultaneous stable carbon and nitrogen isotopic analysis of underivatized amino acid enantiomers has been developed, further enhancing the capabilities of ESIA. nih.gov This method utilizes high-performance liquid chromatography (HPLC) for separation followed by analysis with a nanomol-scale elemental analyzer/isotope-ratio mass spectrometry (nano-EA/IRMS) system. nih.gov Such techniques could be applied to hydrolysates of samples containing this compound to determine the isotopic signatures of its constituent D-glutamic acid, potentially revealing its metabolic origins.
Stable isotope labeling is a cornerstone of metabolic research, enabling the direct tracing of metabolic pathways. thermofisher.com In this approach, cells or organisms are cultured in the presence of a precursor molecule, such as an amino acid, that has been enriched with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H). thermofisher.comjpt.com The labeled precursor is incorporated into newly synthesized molecules, which can then be detected by mass spectrometry due to their increased mass. thermofisher.com
This technique is highly applicable to studying the metabolism of dipeptides. For example, by providing ¹⁵N-labeled ammonia (B1221849) to a biological system, researchers can track the incorporation of ¹⁵N into amino acids and subsequently into dipeptides. frontiersin.org Such studies have revealed high turnover rates for dipeptide pools and suggest the existence of distinct biosynthetic mechanisms for dipeptides and their precursor amino acids. frontiersin.org Stable isotope-labeled peptides can also be synthesized and used as internal standards for accurate quantification in mass spectrometry-based proteomics and metabolomics experiments. jpt.comsilantes.com This involves incorporating stable isotope-labeled amino acids during peptide synthesis. silantes.com
The following table illustrates the principle of stable isotope labeling for a hypothetical experiment tracing the synthesis of this compound from ¹⁵N-labeled glutamic acid.
This table contains theoretical values and is for illustrative purposes.
Enantiomer-Specific Isotope Analysis (ESIA) for D- and L-Amino Acids
Electrochemical Detection Methods for Amino Acid Analysis
Electrochemical methods offer a sensitive, cost-effective, and often label-free approach for the analysis of amino acids and peptides. researchgate.net These techniques are based on the inherent electrochemical properties of the analytes or their complexes. researchgate.net
While many amino acids and peptides are not directly electroactive, they can be detected electrochemically through various strategies. researchgate.netnih.gov One common approach involves the formation of electroactive complexes. For instance, peptides longer than dipeptides can react with Cu(II) in a biuret-type reaction to form Cu(II)-peptide complexes that can be oxidized electrochemically. nih.govacs.org Dipeptide amides, such as this compound, can also form complexes with Cu(II) that are detectable electrochemically. nih.gov The sensitivity for dipeptide amides can be comparable to that for longer peptides. nih.gov
Another strategy is to use modified electrodes to enhance the electrochemical response. creative-proteomics.com Various materials, including carbon, copper, gold, and platinum, can be used to modify working electrodes to achieve a specific response to the analyte. creative-proteomics.com Capillary electrophoresis coupled with electrochemical detection (CE-EC) is a powerful combination for the analysis of non-derivatized amino acids in complex samples. creative-proteomics.com
Different electrochemical techniques can be employed for detection, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). mdpi.comrsc.org These methods provide information about the redox processes occurring and can be optimized for high sensitivity. mdpi.comrsc.org For mixtures of amino acids or peptides, electrochemical detection is often coupled with a separation technique like liquid chromatography or capillary electrophoresis to ensure selectivity. rsc.org
Research Models for in Vitro and Preclinical in Vivo Investigations
In Vitro Experimental Models
In vitro models provide a controlled environment to dissect the molecular and cellular interactions of H-Ala-D-Glu-NH2 and its derivatives without the complexities of a whole organism.
Cell Culture Systems for Cellular Uptake and Biological Response Studies
Cell-based assays are fundamental for investigating how this compound analogues are taken up by cells and what biological responses they trigger. Researchers utilize various immortalized cell lines and primary cell cultures to model specific physiological systems.
A key area of study involves the immunomodulatory effects of N-acetylated derivatives of the peptide. For instance, the synthetic glycopeptide murabutide (B1237595) (N-acetyl-muramyl-L-alanyl-D-glutamine n-butyl ester) has been studied using primary human monocyte-derived macrophages (MDM). acs.org In these studies, monocytes are isolated from healthy donors and cultured for several days to differentiate into macrophages before being stimulated with the test compound. acs.org The subsequent biological response is measured by analyzing the expression of specific genes and the release of cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and IL-8. acs.org
Other cell systems are employed to study different biological outcomes. Rabbit kidney epithelial cells (RK13) have been used to investigate the induction of apoptosis by muropeptides. nih.gov Additionally, Human Embryonic Kidney 293 (HEK293) cells, particularly those engineered to express specific receptors like NOD2 (HEK-Blue™ hNOD2), are used to screen for receptor activation and downstream signaling pathways.
| Cell Model | Peptide/Analogue Studied | Biological Response Measured | Reference |
|---|---|---|---|
| Human Monocyte-Derived Macrophages (MDM) | Murabutide (N-acetyl-muramyl-L-alanyl-D-glutamine n-butyl ester) | Cytokine & Chemokine Secretion (TNF-α, IL-1β, IL-6, etc.), Gene Expression Profiling | acs.org |
| Rabbit Kidney Cells (RK13) | L-alanyl-D-isoglutamine containing muropeptides | Apoptosis Induction, Caspase Activity | nih.gov |
| HEK-Blue™ hNOD2 Cells | Muramyl Dipeptide (MDP) Analogues | NOD2 Receptor Activation, Cytotoxicity of Immune Cells |
Recombinant Enzyme Assays for Kinetic and Inhibition Characterization
To understand how this compound and its parent compounds are synthesized or how they might interact with metabolic enzymes, researchers use assays with purified recombinant enzymes. These assays can determine substrate specificity, reaction kinetics (Km, kcat), and inhibitory potential.
The biosynthesis of the peptidoglycan stem peptide, which contains the L-Ala-D-Glu sequence, involves a series of ATP-dependent ligases, including MurC (L-alanine-adding enzyme) and MurD (D-glutamate-adding enzyme). Recombinant versions of these enzymes from bacteria like Mycobacterium tuberculosis have been expressed and characterized to study their substrate specificities and kinetics.
In another application, recombinant enzymes are used to assess the interaction of peptide analogues with host enzymes. A study investigating the substrate specificity of mammalian N-acetylglucosamine kinase (NagK) utilized an ATP-coupled assay to find the kinetic profile for various peptidoglycan fragments. The study tested N-acetylmuramyl-L-alanyl-D-glutamine and found it was not an effective substrate for NagK, indicating that other cellular proteins are likely involved in its recognition and processing. Such assays are crucial for understanding the metabolic pathways and potential off-target effects of peptide-based compounds.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Finding | Reference |
|---|---|---|---|---|---|
| N-acetylglucosamine kinase (NagK) | N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) | > 7500 | N/D | Weak substrate; suggests NagK is not the primary kinase for this substrate in vivo. |
Receptor Binding Assays with Cell Membranes or Purified Receptors
Identifying the specific molecular targets of this compound derivatives is a key goal of in vitro research. Receptor binding assays, using either isolated cell membranes or purified receptor proteins, are employed to quantify the binding affinity (Kd) of a ligand to its receptor.
The primary receptor for muramyl peptides containing the L-Ala-D-Gln/Glu structure is the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2). Binding studies have confirmed that NOD2 recognizes the muramyl dipeptide N-acetylmuramyl-L-alanyl-D-isoglutamine. The affinity of this interaction can be assessed through methods like competitive binding assays using labeled ligands or through the development of specific monoclonal antibodies. For example, inhibition assays with a monoclonal antibody (mAb2-4) showed that high concentrations of N-acetylmuramyl-L-alanyl-D-isoglutamine were required for 50% inhibition, indicating low affinity, whereas a newer antibody (2E7) demonstrated much higher, picomolar affinity.
Surface Plasmon Resonance (SPR) is another powerful technique used to study binding kinetics in real-time. Research on a protected form of the dipeptide, Boc-Ala-D-Glu-NH2, used SPR to assess its binding to glutamate (B1630785) receptors, revealing a significant interaction with an equilibrium dissociation constant (Kd) in the nanomolar range.
| Ligand | Receptor/Protein | Assay Method | Binding Affinity (Kd / IC50) | Reference |
|---|---|---|---|---|
| Boc-Ala-D-Glu-NH2 | Glutamate Receptors | Surface Plasmon Resonance (SPR) | Nanomolar range | |
| N-acetylmuramyl-L-alanyl-D-isoglutamine | Monoclonal Antibody (mAb2-4) | Inhibition Assay | IC50 > 1 mg/ml | |
| N-acetylmuramyl-L-alanyl-D-isoglutamine | Monoclonal Antibody (2E7) | Not specified | Picomolar range |
Biochemical Assays for Functional Assessment (e.g., anti-glycation activity in the context of peptide research)
Biochemical assays are essential for quantifying the functional consequences of peptide-receptor or peptide-enzyme interactions. While specific data on the anti-glycation activity of this compound is not prominent, other functional assays are widely used for its analogues.
A common functional assessment for immunomodulatory peptides is the quantification of cytokine production. Following stimulation of immune cells like macrophages with a peptide analogue, the cell culture supernatant can be collected and analyzed using an Enzyme-Linked Immunosorbent Assay (ELISA). acs.org This highly specific and sensitive assay measures the concentration of secreted proteins like TNF-α, IL-1β, and IL-6, providing a quantitative measure of the compound's pro-inflammatory or anti-inflammatory activity. acs.org
Another example of a functional biochemical assay is the measurement of caspase activity to quantify apoptosis. In studies of muropeptide-induced cell death in RK13 cells, the activity of specific caspases (-1, -2, -3, -6, -8, -9, and -10) was measured using colorimetric assays. nih.gov These assays use synthetic substrates that release a chromophore when cleaved by an active caspase, allowing for the quantification of enzymatic activity and thus the degree of apoptosis. nih.gov
Preclinical Animal Models (Excluding Human Clinical Trials)
Preclinical animal models, particularly rodent models, are indispensable for evaluating the systemic effects, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body) of peptide analogues in a living organism.
Rodent Models for Pharmacodynamic and Pharmacokinetic Research on Peptide Analogues
Rodent models, such as mice and rats, are frequently used to study the in vivo efficacy and metabolic profile of this compound analogues like muramyl dipeptide (MDP) and murabutide. For pharmacodynamic studies, researchers often use disease models, such as tumor-bearing mice (e.g., Lewis lung carcinoma or 4T1 breast tumor models), to assess the anti-cancer efficacy of these immunomodulatory compounds.
Pharmacokinetic studies in these models help determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Research on MDP analogues in mice has been conducted to identify derivatives with improved pharmacokinetic properties and lower pyrogenicity (fever-inducing potential) compared to the parent MDP molecule. The concentrations and dosages used in these animal experiments are often guided by prior in vitro findings to maximize the potential for observing a biological effect. acs.org For example, the in vitro concentration of murabutide that induced a maximal biological response in macrophage cultures was found to correspond to effective doses in various experimental animal models. acs.org
Table of Compound Names
| Full Chemical Name | Abbreviation/Common Name |
| L-Alanyl-D-Glutamine Amide | This compound |
| N-acetylmuramyl-L-alanyl-D-isoglutamine | Muramyl Dipeptide (MDP) |
| N-acetylmuramyl-L-alanyl-D-glutamine n-butyl ester | Murabutide |
| tert-butoxycarbonyl-L-alanyl-D-glutamine amide | Boc-Ala-D-Glu-NH2 |
| N-acetylglucosamine kinase | NagK |
| Nucleotide-binding Oligomerization Domain-containing protein 2 | NOD2 |
Invertebrate Models for Dietary and Metabolic Studies
While direct dietary and metabolic studies focusing specifically on the dipeptide this compound in invertebrates are not extensively documented in current literature, significant research on its constituent D-amino acids, D-alanine and D-glutamic acid, provides a framework for understanding its potential biological roles. Invertebrate models are crucial for elucidating the metabolic pathways and physiological functions of D-amino acids.
Aquatic invertebrates, such as crustaceans and some bivalve mollusks, naturally contain high concentrations of free D-alanine, which can reach up to 100 μmol/g wet weight in their tissues. jst.go.jp Research has shown that these D-amino acids play a vital role in metabolism. For instance, in response to high salinity stress, both crustaceans and bivalves accumulate significant amounts of D- and L-alanine, which act as major compatible osmolytes for intracellular isosmotic regulation. jst.go.jp The interconversion between the D- and L-forms of alanine (B10760859) is catalyzed by the enzyme alanine racemase, which has been isolated and characterized in species like the black tiger prawn (Penaeus monodon). jst.go.jp
The dietary intake of D-amino acids is another important aspect. D-alanine and D-glutamic acid are known components of the peptidoglycan in bacterial cell walls, and various D-amino acids are present in fermented foods and seafood, such as bivalves and crustaceans. annualreviews.orgjst.go.jp The metabolism of absorbed D-amino acids is handled by specific enzymes. Mammals, for example, possess D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO); the latter enzyme is responsible for the oxidative deamination of D-aspartate and D-glutamate. jst.go.jp
The fruit fly, Drosophila melanogaster, serves as a powerful invertebrate model for investigating the influence of dietary components on metabolism and feeding behavior. Studies on Drosophila have demonstrated that enteroendocrine cells in the gut can sense dietary amino acids, such as L-glutamate, which in turn modulates food intake by affecting the secretion of neuropeptides. nih.gov This model provides a valuable system for potentially investigating how specific dipeptides like this compound could be sensed and metabolized, and what effects they might have on feeding and metabolic homeostasis.
Evaluation of Peptide Analogue Activity in Animal Bioassays (e.g., guinea pig ileum, mouse vas deferens)
The guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations are classical and widely used ex vivo bioassays for the pharmacological characterization of neuroactive peptides, particularly opioids and their analogues. kuleuven.benih.gov These assays measure the ability of a compound to inhibit electrically stimulated muscle contractions, providing key information on potency and receptor selectivity. kuleuven.bepnas.org The inclusion of D-amino acids, such as D-alanine and D-glutamic acid, into peptide sequences is a common strategy to investigate structure-activity relationships (SAR), enhance stability against enzymatic degradation, and manipulate receptor selectivity. nih.govnih.gov
The GPI assay is considered a standard model for functional activity at the μ-opioid receptor, although it also contains κ-opioid receptors. kuleuven.beoup.com In contrast, the MVD assay is primarily sensitive to δ-opioid receptor agonists, but μ- and κ-receptors are also present. kuleuven.beresearchgate.net By comparing the inhibitory concentration (IC50) of a peptide analogue in both assays, a selectivity ratio (IC50 MVD / IC50 GPI) can be calculated. A high ratio indicates a preference for μ-receptors, whereas a low ratio suggests δ-receptor selectivity. researchgate.net
Numerous studies have utilized these bioassays to evaluate peptide analogues containing D-Ala or D-Glu. For example, the deltorphins, a class of natural δ-opioid peptides, include the sequence H-Tyr-D-Ala-Phe-Asp[or Glu]-Val-Val-Gly-NH2, and its analogues have been extensively studied in GPI and MVD systems to understand the structural requirements for high delta-selectivity. nih.govacs.org Similarly, cyclic opioid peptide analogues incorporating D-glutamic acid, such as H-Tyr-D-Glu-Gly-Phe-Lys-NH2, have been tested to assess how conformational constraints influence potency and receptor preference. researchgate.net These studies found that such analogues showed a high preference for μ-receptors over δ-receptors. researchgate.net
The data below summarizes findings for various peptide analogues containing D-amino acids, illustrating how their activity is quantified in these bioassays.
| Peptide Analogue | Bioassay | Activity (IC50, nM) | Receptor Selectivity (IC50 MVD/GPI) | Reference |
|---|---|---|---|---|
| H-Tyr-D-Orn-Phe-Asp-NH₂ (cyclic) | GPI | 13.3 ± 2.1 | 29.4 | researchgate.net |
| H-Tyr-D-Orn-Phe-Asp-NH₂ (cyclic) | MVD | 391 ± 55 | ||
| H-Tyr-D-Lys-Phe-Glu-NH₂ (cyclic) | GPI | 3.5 ± 0.5 | 11.1 | nih.gov |
| H-Tyr-D-Lys-Phe-Glu-NH₂ (cyclic) | MVD | 39.0 ± 5.0 | ||
| [Dmt¹, D-2-Nal⁴]endomorphin-1 | GPI | 15.8 ± 1.1 | Not Applicable | kuleuven.be |
| [Dmt¹, D-2-Nal⁴]endomorphin-1 | MVD | >10000 | ||
| Deltorphin II (H-Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂) | GPI | 86.59 ± 0.04 | 0.0001 | kuleuven.be |
| Deltorphin II (H-Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂) | MVD | <0.01 |
Future Directions and Emerging Research Opportunities
Development of Next-Generation Synthetic Methodologies for H-Ala-D-Glu-NH2 Analogues
The synthesis of peptides containing D-amino acids, such as this compound, is a cornerstone of medicinal chemistry and drug discovery. The presence of a D-amino acid can confer enhanced stability against enzymatic degradation, a crucial property for therapeutic peptides. frontiersin.org Future synthetic strategies will likely focus on efficiency, stereocontrol, and the generation of diverse analogue libraries to explore structure-activity relationships.
Advancements in solid-phase peptide synthesis (SPPS) will continue to be pivotal. nih.gov Methodologies that allow for the convenient and high-yield preparation of peptide analogues with side-chain to side-chain cyclization are of particular interest. researchgate.net Such techniques enable the creation of conformationally constrained peptides, which can exhibit improved receptor selectivity and biological activity. The use of orthogonal protecting groups, which can be selectively removed without affecting other parts of the peptide, will be crucial in the synthesis of complex analogues. researchgate.netub.edu
Furthermore, the development of novel catalytic systems for asymmetric synthesis will be instrumental. For instance, proline-catalyzed asymmetric α-hydroxylation of aldehydes derived from amino acids presents a powerful tool for introducing specific modifications with high stereocontrol. thieme-connect.com Adapting such methodologies to be more environmentally friendly, through the use of sustainable catalysts and solvent-free conditions, represents a significant future direction. thieme-connect.com
| Synthetic Strategy | Key Advantages | Potential Applications for this compound Analogues |
| Solid-Phase Peptide Synthesis (SPPS) | High efficiency, ease of purification | Rapid generation of linear and cyclic analogues for screening. |
| Side-Chain Cyclization | Increased conformational rigidity, enhanced stability | Development of potent and selective receptor modulators. researchgate.net |
| Asymmetric Catalysis | High stereocontrol in introducing new chiral centers | Synthesis of analogues with modified side chains for improved biological activity. thieme-connect.com |
| Green Chemistry Approaches | Reduced environmental impact, sustainability | Environmentally benign production of peptide-based therapeutics. thieme-connect.com |
Advanced Computational Integration for Predictive Modeling of Peptide-Target Interactions
Computational modeling has become an indispensable tool in peptide and drug design. For this compound and its analogues, predictive modeling can provide profound insights into their interactions with biological targets, guiding the design of next-generation molecules with enhanced affinity and specificity.
Molecular docking studies, using software like AutoDock Vina or the Schrödinger Suite, can predict the binding modes of these peptides to their receptors. These models can be further refined by incorporating quantum mechanical calculations to accurately determine partial charges and improve the force field parameterization. The integration of computational models with experimental data is crucial for validating the predicted binding poses and interaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR) models offer a powerful approach to analyze the relationship between the chemical structure of a series of analogues and their biological activity. mdpi.com By correlating specific structural modifications with changes in potency, QSAR can guide the rational design of more effective compounds. mdpi.com Advanced computational techniques, such as those that model the flexibility of both the peptide and the target protein, will provide a more dynamic and accurate picture of the binding event. acs.orgbiorxiv.org
Exploration of Novel Biological Functions and Signaling Pathways Involving this compound
While the roles of L-amino acids are well-established, the biological functions of D-amino acids are an emerging area of research. D-amino acids are now known to be involved in a variety of physiological processes, including neurotransmission and immune regulation. news-medical.netmdpi.com The dipeptide this compound, containing D-glutamic acid, may play a role in pathways where D-amino acids are key signaling molecules.
D-glutamate, along with D-serine and D-alanine, can act as an agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory. news-medical.netmdpi.com The presence of these receptors in various tissues, including the brain and even cancer cells, suggests that peptides like this compound could have neuromodulatory or even anti-proliferative effects. news-medical.net
Future research will likely focus on identifying the specific cellular targets and signaling pathways modulated by this compound and other D-amino acid-containing peptides. This could involve genome-wide approaches to identify target genes and proteins whose expression or activity is altered in the presence of these peptides. oup.com Understanding these pathways will be critical for elucidating the full spectrum of their biological activities.
Interdisciplinary Applications of this compound as a Probe in Chemical Biology and Material Science
The unique properties of peptides containing D-amino acids make them valuable tools in interdisciplinary fields like chemical biology and materials science. Chemical biology utilizes small molecules to study and manipulate biological systems, and peptides like this compound can serve as probes to investigate complex cellular processes. nptel.ac.in
In materials science, the self-assembly of peptides is a powerful strategy for creating novel biomaterials. The incorporation of aromatic groups and the interplay of hydrogen bonding, hydrophobic, and electrostatic interactions can drive the formation of well-ordered nanostructures such as hydrogels. unimi.itacs.org These materials have potential applications in tissue engineering, drug delivery, and catalysis. acs.orgepi2025.com The specific sequence of this compound could be modified to include self-assembling motifs, leading to the development of new functional biomaterials.
Furthermore, the development of fluorogenic probes based on peptide structures allows for the visualization of biological processes in living cells. rug.nl By attaching a fluorophore to an this compound analogue, it may be possible to track its localization and interaction with cellular components, providing valuable insights into its mechanism of action. rug.nl
Unraveling the Full Spectrum of D-Amino Acid Roles in Complex Biological Systems
The study of this compound is intrinsically linked to the broader quest to understand the roles of D-amino acids in nature. Once thought to be rare and largely confined to bacterial cell walls, D-amino acids are now recognized as having diverse and important functions in a wide range of organisms, from microbes to mammals. frontiersin.orgfrontiersin.orgtandfonline.com
In bacteria, D-amino acids are not only structural components of peptidoglycan but also act as signaling molecules that can regulate biofilm formation and spore germination. frontiersin.orgdiva-portal.org They are produced by enzymes called racemases, which can be highly specific or have a broad spectrum of substrates. frontiersin.org The interplay between microbial D-amino acids and their hosts is a burgeoning area of research, with implications for understanding the gut microbiome and its influence on host health. mdpi.comfrontiersin.org
In mammals, free D-amino acids such as D-serine, D-aspartate, and D-alanine are found in tissues and biological fluids and play significant roles as neurotransmitters or neuromodulators. news-medical.nettandfonline.com Dysregulation of D-amino acid metabolism has been linked to various diseases, highlighting their importance in human physiology. news-medical.net Future research will undoubtedly uncover new roles for D-amino acids in both health and disease, further underscoring the importance of studying peptides like this compound that contain these "unnatural" but biologically significant building blocks.
| D-Amino Acid | Known Biological Roles |
| D-Alanine | Component of bacterial cell walls tandfonline.com; agonist at NMDA receptors news-medical.netmdpi.com; potential stress signal in plants. uni-tuebingen.de |
| D-Glutamic Acid | Component of bacterial cell walls tandfonline.com; agonist at NMDA receptors. mdpi.com |
| D-Aspartic Acid | Neurotransmitter/neuromodulator in the central nervous system and endocrine organs. mdpi.comtandfonline.com |
| D-Serine | Co-agonist of NMDA receptors in the brain news-medical.nettandfonline.com; implicated in neurological and psychiatric conditions. mdpi.com |
Q & A
Q. How should researchers address gaps in mechanistic understanding of this compound’s biological targets?
- Methodological Answer : Combine affinity chromatography with mass spectrometry (e.g., SILAC labeling) to identify binding partners. Validate interactions using surface plasmon resonance (SPR) or microscale thermophoresis (MST). Propose follow-up studies in grant applications, emphasizing interdisciplinary approaches (e.g., structural biology and systems pharmacology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
